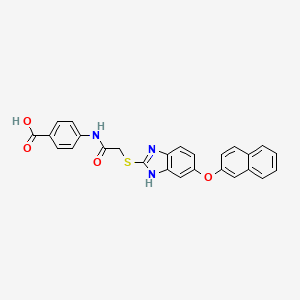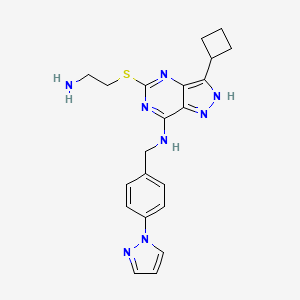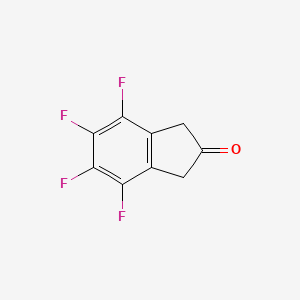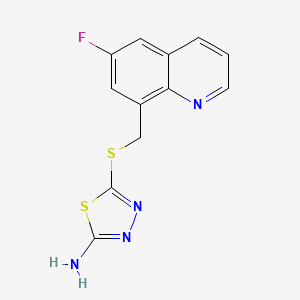
4-(4-Methoxyphenyl)-2-butenylzinc iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-2-butenylzinc iodide is an organozinc compound that has garnered interest in organic synthesis due to its unique reactivity and potential applications in various fields. This compound features a zinc atom bonded to a butenyl group and a 4-methoxyphenyl group, making it a valuable reagent in cross-coupling reactions and other synthetic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-butenylzinc iodide typically involves the reaction of 4-(4-methoxyphenyl)-2-butenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
4-(4-Methoxyphenyl)-2-butenyl bromide+Zn→4-(4-Methoxyphenyl)-2-butenylzinc iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-butenylzinc iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or alcohols.
Substitution: The zinc atom can be substituted with other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alcohols.
Scientific Research Applications
4-(4-Methoxyphenyl)-2-butenylzinc iodide has several scientific research applications:
Chemistry: It is used as a reagent in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and natural products.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-2-butenylzinc iodide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions include the activation of the zinc-carbon bond and the subsequent formation of a new carbon-carbon or carbon-heteroatom bond.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-2-butenylmagnesium bromide: Similar in structure but contains a magnesium atom instead of zinc.
4-(4-Methoxyphenyl)-2-butenyllithium: Contains a lithium atom and exhibits different reactivity compared to the zinc compound.
4-(4-Methoxyphenyl)-2-butenylboronic acid: Contains a boron atom and is commonly used in Suzuki-Miyaura coupling reactions.
Uniqueness
4-(4-Methoxyphenyl)-2-butenylzinc iodide is unique due to its specific reactivity and stability compared to other organometallic reagents. The presence of the zinc atom provides distinct advantages in terms of selectivity and functional group tolerance, making it a valuable tool in organic synthesis.
Properties
Molecular Formula |
C11H13IOZn |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-but-3-enyl-4-methoxybenzene;iodozinc(1+) |
InChI |
InChI=1S/C11H13O.HI.Zn/c1-3-4-5-10-6-8-11(12-2)9-7-10;;/h6-9H,1,4-5H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
KYGFELSCDPTHKS-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)CC[C-]=C.[Zn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


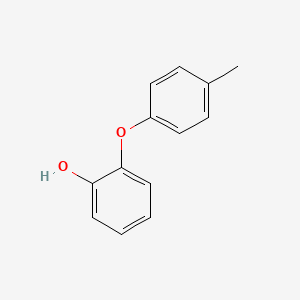
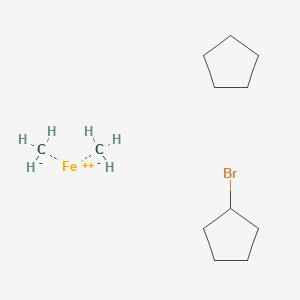


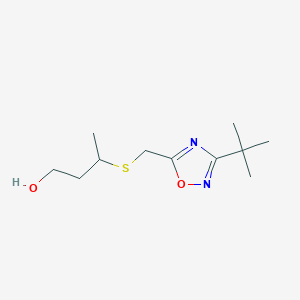
![2-[(Diethylamino)methyl]phenylZinc bromide](/img/structure/B14889364.png)
![6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)
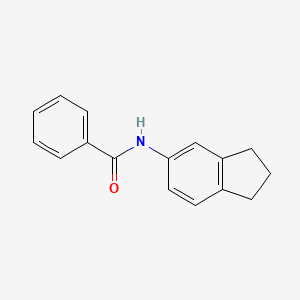
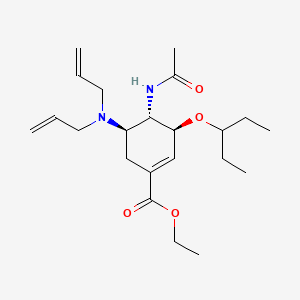
![3-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889383.png)
